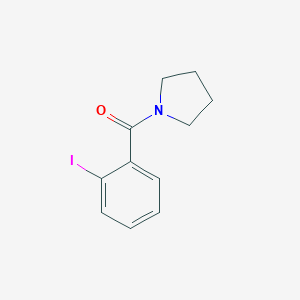

1-(2-Iodophenylcarbonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Iodophenylcarbonyl)pyrrolidine” is a chemical compound with the molecular formula C11H12INO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a 2-iodophenylcarbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can undergo various chemical reactions. These reactions often involve the pyrrolidine ring and can be influenced by steric factors .Aplicaciones Científicas De Investigación

Anticancer Activities

- Synthesis of Pyrrolidin-2-one Derivatives : A study demonstrated the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, showing potential anticancer activities. These compounds were synthesized using a three-component domino reaction involving 2-pyrrolidinone, an aromatic aldehyde, and substituted thiophenol, catalyzed by elemental iodine (Ramachandran, Karthikeyan, Giridharan, & Sathiyanarayanan, 2012).

Synthesis and Utility of Pyrrole Derivatives

- Preparation and Utility of Pyrrole Derivatives : Pyrrole derivatives, including pyrrolidines, are crucial in various biological molecules like heme and chlorophyll. Their synthesis often involves condensation of amines with carbonyl-containing compounds. These derivatives have extensive applications in solvents, dyes, and derivatives (Anderson & Liu, 2000).

Ligand Synthesis for Metal Complexes

- Synthesis of Hybrid Organotellurium Ligands : Research on the synthesis of hybrid ligands with pyrrolidine rings for palladium(II) and mercury(II) complexes offers insights into the use of pyrrolidine derivatives in organometallic chemistry (Singh et al., 2003).

Organic Synthesis

- Organocatalysis using Pyrrolidine-Based Catalysts : The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for asymmetric Michael addition reactions in organic synthesis has been demonstrated (Singh et al., 2013).

Potential Precursors for Nootropics

- Synthesis of Biologically Active Derivatives : Research into the synthesis of reactive 3-pyrrolin-2-ones, which are valuable in preparing biologically active natural products and potential precursors for nootropics like nebracetam, highlights the significance of pyrrolidine derivatives (Alves, 2007).

PI3K Inhibitors in Cancer Treatment

- Synthesis of PI3K Inhibitors : A study on 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives, synthesized via an iodine catalyzed domino reaction, explores their potential as phosphoinositide 3-kinase (PI3K) inhibitors and anticancer agents (Muralidharan, Alagumuthu, & Iyer, 2017).

Pyrrolidine Synthesis in Organic Chemistry

- Pyrrolidine Synthesis and Applications : The synthesis of pyrrolidines in [3+2] cycloaddition reactions, highlighting their importance in medicine and industry for applications like dyes and agrochemicals (Żmigrodzka et al., 2022).

Pyrrolidin-2-ones in Medicinal Chemistry

- Synthesis of Pyrrolidin-2-ones for Medicinal Applications : Research on the synthesis of pyrrolidin-2-ones derivatives, emphasizing their relevance in creating new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

Compounds characterized by the pyrrolidine ring are known to interact with their targets in a way that contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

It’s known that pyrrolidine alkaloids can exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Propiedades

IUPAC Name |

(2-iodophenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYMYSSSVQOPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Morpholinylmethyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B360536.png)

![6-Benzyl-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B360550.png)

![Ethyl 4-[(ethylsulfonyl)amino]benzoate](/img/structure/B360570.png)

![N-[4-(benzyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B360587.png)

![Dimethyl 2-[(2,4-difluorobenzoyl)amino]terephthalate](/img/structure/B360589.png)

![2-[1,1'-biphenyl]-4-yl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B360590.png)

![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)

![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B360632.png)

![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)